molecular formula C13H12FN3S B5230187 N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea

N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5230187
M. Wt: 261.32 g/mol
InChI Key: WSIBBRHVVVARAZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized using various methods and has shown promise in the treatment of several diseases. In

Scientific Research Applications

N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has shown potential therapeutic applications in several diseases, including cancer, diabetes, and inflammation. Studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to lower blood glucose levels, making it a potential treatment for diabetes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood. However, studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis. By inhibiting MMP activity, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can prevent the spread of cancer cells. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has also been shown to lower blood glucose levels, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is its potential therapeutic applications in several diseases, including cancer, diabetes, and inflammation. Additionally, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea should focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research should focus on developing more efficient methods of synthesizing N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea and improving its solubility in water. Further studies should also be conducted to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea.
Conclusion:
In conclusion, N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea has shown promise in the treatment of several diseases, including cancer, diabetes, and inflammation. Future research on N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea should focus on its potential therapeutic applications in other diseases, developing more efficient methods of synthesizing N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea, improving its solubility in water, and fully understanding its mechanism of action.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-N'-(3-pyridinylmethyl)thiourea can be achieved using different methods, including the reaction of 3-fluoroaniline and 3-pyridinemethanol with thiocarbonyldiimidazole. The reaction yields a white crystalline solid that can be purified using recrystallization techniques. Other methods of synthesis include the reaction of 3-fluoroaniline with pyridine-3-carboxaldehyde followed by reaction with thiourea.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIBBRHVVVARAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-(pyridin-3-ylmethyl)thiourea

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